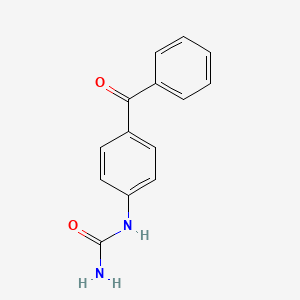

(4-Benzoylphenyl)urea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58906-38-0 |

|---|---|

Molecular Formula |

C14H12N2O2 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

(4-benzoylphenyl)urea |

InChI |

InChI=1S/C14H12N2O2/c15-14(18)16-12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9H,(H3,15,16,18) |

InChI Key |

YHDZEWCDUYQNNT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)N |

Other CAS No. |

58906-38-0 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Benzoylphenyl Urea

Established Synthetic Routes for (4-Benzoylphenyl)urea Core Structure

The construction of the this compound core relies on fundamental urea (B33335) synthesis reactions. Several classical and modern methods have been adapted for this purpose, providing chemists with a versatile toolkit.

Nucleophilic Addition Pathways in Urea Formation

Nucleophilic addition is a cornerstone of urea synthesis. A primary route involves the reaction of an isocyanate with an amine. For the synthesis of this compound derivatives, this typically involves the reaction of a substituted phenyl isocyanate with an appropriate amine or, conversely, an amino-containing benzophenone (B1666685) derivative with an isocyanate. For instance, 3-(4-Benzoylphenyl)-1,1-dimethylurea is synthesized through the reaction of 4-benzoylphenyl isocyanate with dimethylamine. ontosight.ai

Theoretical studies using density functional theory (DFT) have investigated the mechanism of urea formation from reactions with amines, such as methylamine. researchgate.net These studies show the reaction proceeds stepwise, but the non-catalytic interaction has a high activation barrier. researchgate.net The process fundamentally involves the nucleophilic attack of the amine on the carbonyl carbon of the isocyanate or a related precursor. aanda.org In electrochemical contexts, urea synthesis can occur via a nucleophilic addition between an ammonia (B1221849) molecule and a CO2 radical anion intermediate. researchgate.net

Schotten-Baumann Methodologies for Benzoylphenylurea (B10832687) Synthesis

The Schotten-Baumann reaction, a well-established method for synthesizing amides from amines and acyl chlorides, is widely applicable to the synthesis of N-benzoylphenylurea derivatives. innovareacademics.inbyjus.comwikipedia.org This method typically employs a two-phase solvent system, where an aqueous base neutralizes the hydrochloric acid formed during the reaction, preventing the protonation of the unreacted amine and driving the equilibrium toward the product. byjus.comwikipedia.orgorganic-chemistry.org

This base-catalyzed acylation has been successfully used to synthesize various N-benzoylphenylurea derivatives by reacting N-phenylurea compounds with different benzoyl chloride derivatives in a suitable solvent like tetrahydrofuran. innovareacademics.in Pyridine can also be used as a catalyst, sometimes converting acyl chlorides into more powerful acylating agents. byjus.comamazonaws.com The yields for these reactions are often high, establishing the Schotten-Baumann method as a reliable choice for synthesizing these compounds. innovareacademics.in

Table 1: Examples of N-Benzoylphenylurea Derivatives Synthesized via Schotten-Baumann Method innovareacademics.in

| Derivative Name | Starting Materials | Yield (%) | Physical Appearance |

| N-benzoylphenylurea | N-phenylurea, Benzoyl chloride | 86% | White crystal |

| 4-tert-butylbenzoyl-phenyl-urea | N-phenylurea, 4-tert-butylbenzoyl chloride | 60% | White crystal |

| 2,4-dichlorobenzoylphenylurea | N-phenylurea, 2,4-dichlorobenzoyl chloride | 81% | Not specified |

| p-toluoylbenzoylphenylurea | N-phenylurea, p-toluoylbenzoyl chloride | 65% | Not specified |

Data sourced from a study on the synthesis and activity of N-benzoylphenylurea derivatives. innovareacademics.in

Copper-Catalyzed Approaches to Urea Synthesis

Copper-catalyzed reactions have emerged as powerful and versatile methods for C-N bond formation, offering novel pathways to synthesize ureas, including unsymmetrical derivatives. mdpi.comrsc.orgrsc.org These methods often proceed under mild conditions and exhibit good functional group tolerance. mdpi.com

One such approach involves the copper-catalyzed oxidative coupling of amines with formamides, providing direct access to unsymmetrical ureas at room temperature. rsc.org Another innovative protocol is the copper-catalyzed cross-dehydrogenative coupling between formamides and N-alkoxy amides. rsc.org More recently, a method using aryl isocyanides and O-benzoyl hydroxylamines as starting materials has been developed. In the presence of a copper salt like CuOAc, these reagents react to form unsymmetrical ureas in moderate to good yields under mild conditions. mdpi.com Copper(II) complexes have also been shown to catalyze urea formation from ammonium (B1175870) carbamate (B1207046), a key intermediate in industrial urea production. acs.org Furthermore, copper catalysis is effective in synthesizing unsymmetrical ureas from acylazides and secondary amines, a process that can be performed in greener solvents like ethyl acetate. nih.gov

Table 2: Overview of Copper-Catalyzed Urea Synthesis Methods

| Method | Starting Materials | Catalyst Example | Key Features |

| Oxidative Coupling | Amines, Formamides | Copper salt | Room temperature reaction. rsc.org |

| Cross-Dehydrogenative Coupling | Formamides, N-alkoxy amides | Copper salt | Involves C-H/N-H activation. rsc.org |

| Isocyanide Insertion | Aryl isocyanides, O-benzoyl hydroxylamines | CuOAc | Mild conditions, good functional group compatibility. mdpi.com |

| From Ammonium Carbamate | Ammonium carbamate | [Cu(NH₃)₄(OH₂)]SO₄ | Mimics aspects of industrial synthesis. acs.org |

| From Acylazides | Acylazides, Secondary amines | Copper catalyst | Can be performed in green solvents. nih.gov |

Design and Synthesis of Novel Benzoylphenylurea Derivatives

The core this compound structure serves as a scaffold for extensive chemical modification. The design of novel derivatives aims to enhance biological activity and improve physicochemical properties by introducing diverse functional groups and structural motifs. researchgate.netnih.gov

Introduction of Cyclic Urea Structures

A significant derivatization strategy involves the incorporation of a cyclic urea moiety into the benzoylphenylurea (BPU) framework. This structural modification has been explored to alter the compound's properties. A series of novel BPUs containing a cyclic urea structure were first designed and synthesized by Philips-Duphar B.V. Co. researchgate.net For example, one such compound with a cyclic urea structure demonstrated high larvicidal activity. researchgate.net

Researchers at Sumitomo Chemical Co., Ltd. also developed benzoylurea (B1208200) derivatives incorporating a cyclic urea structure, which notably displayed excellent systemic activities with stomach action in insecticidal assays, a desirable trait as BPUs are typically not plant systemic. researchgate.net

Figure 1: Representative Chemical Structures of BPUs with Cyclic Urea Moieties researchgate.net

Structure A: An example of a BPU with a cyclic urea that exhibited high larvicidal activity.

Structure B: An example of a BPU with a cyclic urea that displayed systemic insecticidal activity.

(Note: Specific chemical drawings are generalized based on descriptions in the cited literature).

Functionalization with Oxime Ether Groups

The introduction of oxime ether groups (C=N-O-R) is another prominent strategy in the design of novel benzoylphenylureas. acs.orgjst.go.jp This functional group is a highly efficient pharmacophore found in various medicines and pesticides. jst.go.jp Novel benzoylphenylureas containing an oxime ether group have been designed and synthesized, showing excellent larvicidal activities. acs.orgresearchgate.net

In one study, a series of novel benzoylphenylureas with an oxime ether group were synthesized and evaluated. The results indicated that the larvicidal activities of some of these new compounds were significantly better than the commercial standard, Flucycloxuron. acs.org The synthesis generally involves preparing an intermediate oxime from a ketone precursor, which is then reacted with a substituted benzyl (B1604629) bromide to form the target oxime ether. jst.go.jp Structure-activity relationship (SAR) analysis has shown that the nature and position of substituents on the phenyl rings, as well as the group attached to the ether oxygen, are critical for biological activity. researchgate.net

Table 3: Synthesis and Activity of a Novel Benzoylphenylurea with an Oxime Ether Group acs.org

| Compound ID | Synthetic Scheme | Activity Comparison |

| Compound 1 | Designed and synthesized via a multi-step scheme involving oxime ether formation. | 5-10 times better larvicidal activity against oriental armyworm than Flucycloxuron. |

| Compound 23 | Designed and synthesized via a multi-step scheme involving oxime ether formation. | 5-10 times better larvicidal activity against oriental armyworm than Flucycloxuron. |

Data sourced from a study on the design and synthesis of novel benzoylphenylureas containing an oxime ether group. acs.org

Incorporation of Thiourea (B124793) Linkages

The substitution of the oxygen atom in the urea bridge of this compound with a sulfur atom yields the corresponding thiourea analogue. This modification significantly alters the molecule's electronic and hydrogen-bonding properties, which can influence its biological activity. The synthesis of these benzoylphenylthiourea (BPTU) derivatives generally involves the reaction of an isothiocyanate with an appropriate amine.

Several synthetic routes have been established for this transformation:

Reaction of Benzoyl Isothiocyanate with Anilines: A common and effective method involves the condensation of a substituted benzoyl isothiocyanate with an aniline (B41778) derivative. acs.org For instance, the synthesis of N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea is achieved by first reacting 4-methoxybenzoyl chloride with ammonium thiocyanate (B1210189) to generate the 4-methoxybenzoyl isothiocyanate intermediate. This intermediate subsequently reacts with 4-fluoroaniline (B128567) to produce the final thiourea product. analis.com.my

Reaction of Aryl Amines with Thiocarbonyl Reagents: An alternative pathway involves reacting an amine precursor, such as 2-amino-5-benzoylaniline, with a thiocarbonyl transfer reagent. vulcanchem.com Reagents like thiophosgene (B130339) (CSCl₂) or 1,1'-thiocarbonyldiimidazole (B131065) can be used to form the thiourea linkage. vulcanchem.com

Reaction of Isothiocyanates with Amines: A straightforward approach is the direct reaction of an isothiocyanate, such as allyl isothiocyanate, with an amine like 4-benzoylaniline. The reaction is typically performed in a solvent like acetone (B3395972) or ethanol (B145695) under reflux conditions.

These synthetic strategies have been used to create a diverse range of thiourea derivatives for evaluation in various biological contexts, including as potential antitumor and insecticidal agents. nih.govresearchgate.net

Table 1: Examples of Synthesized (4-Benzoylphenyl)thiourea Analogs

| Derivative Name | Starting Materials | Synthetic Method | Reference |

|---|---|---|---|

| N-allyl-N'-(4-benzoylphenyl)thiourea | Allyl isothiocyanate, 4-Benzoylaniline | Direct condensation | |

| N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea | 4-methoxybenzoyl chloride, Ammonium thiocyanate, 4-fluoroaniline | In situ isothiocyanate formation followed by condensation | analis.com.my |

| 2,4-dichloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide | 2,4-dichlorobenzoyl isothiocyanate, o-Anisidine | Condensation | curresweb.com |

Fluorination Strategies for Modifying Benzoylphenylurea Derivatives

The introduction of fluorine atoms or fluorine-containing groups into the this compound scaffold is a widely employed strategy to enhance biological efficacy, metabolic stability, and lipophilicity. researchgate.netacs.orgnih.gov Fluorinated derivatives have shown significantly increased insecticidal activity compared to their non-fluorinated counterparts. acs.orgnih.gov

Key fluorination strategies include:

Synthesis from Fluorinated Precursors: The most direct method involves using starting materials that already contain fluorine. A vast number of benzoylphenylurea derivatives have been synthesized from fluorinated anilines or benzoyl chlorides. researchgate.netacs.orgnih.gov For example, a series of potent insect growth regulators were created by reacting various fluorinated anilines with 2,6-difluorobenzoyl isocyanate. acs.orgnih.gov Similarly, fourteen novel heptafluoroisopropyl-containing benzoylphenylureas were designed and synthesized to act as insecticides. nih.gov

Sequential Reactions from Halogenated Precursors: It is possible to introduce fluorine through sequential reactions starting from other halogenated compounds. For instance, novel polyhalogenated benzoylphenylurea derivatives have been synthesized from chlorothalonil (B1668833) through a series of steps that include a fluorine exchange reaction. researchgate.net

Direct Fluorination: While less common for this specific class of compounds, direct fluorination methods using electrophilic fluorinating reagents like Selectfluor® can be applied to introduce fluorine at specific positions, particularly activated C-H bonds. nih.gov

The strategic placement of fluorine substituents on either the benzoyl or the aniline ring can have a dramatic effect on the compound's biological activity. researchgate.netacs.org

Table 2: Examples of Fluorinated Benzoylphenylurea Derivatives and Synthetic Approaches

| Derivative Type | Synthetic Strategy | Key Reagents/Precursors | Purpose/Finding | Reference |

|---|---|---|---|---|

| Fluoro-substituents on aniline ring | Synthesis from fluorinated precursors | Fluorinated anilines, 2,6-difluorobenzoyl isocyanate | Increased larvicidal activity against armyworm and mosquito. | acs.orgnih.gov |

| Heptafluoroisopropyl-containing BPUs | Synthesis from fluorinated precursors | Heptafluoroisopropyl-containing anilines | Excellent insecticidal effect, comparable to commercial products. | nih.gov |

| Polyhalo-cyano-phenyl-containing BPUs | Sequential reactions including fluorine exchange | Chlorothalonil | Synthesis of novel analogues with potential insecticidal and fungicidal activity. | researchgate.net |

Synthesis of Derivatives with Heterocyclic Moieties

Incorporating heterocyclic rings into the benzoylphenylurea structure is a common strategy to explore new chemical space and identify derivatives with novel or improved biological activities. nyxxb.cnmdpi.com By replacing or substituting the phenyl rings with various heterocyclic systems, researchers can modulate the molecule's properties, such as solubility, receptor binding affinity, and metabolic profile.

Notable examples of benzoylphenylurea derivatives featuring heterocyclic moieties include:

Pyridazinone Derivatives: A series of 5-benzoylphenylurea-3(2H)-pyridazinones were synthesized by introducing the benzoylphenylurea group at the 5-position of the pyridazinone ring. nyxxb.cn These compounds were designed as potential insect growth regulators. nyxxb.cnresearchgate.net

Pyridine Derivatives: The commercial acaricide Fluazuron is a benzoylphenylurea derivative that incorporates a trifluoromethylpyridine (TFMP) moiety, highlighting the successful application of this strategy. nih.gov Other research has focused on synthesizing analogues containing pyridyl groups, such as N-[[(5-chloro-2-pyridinyl)amino]carbonyl]-2,6-difluorobenzamide, which showed activity comparable to the commercial insecticide diflubenzuron (B1670561). researchgate.net

Nicotinohydrazide Derivatives: Novel derivatives have been prepared by linking a 3-phenylureidobenzohydrazide structure with a 2-chloronicotinohydrazide moiety, yielding complex molecules with potential insecticidal properties. mdpi.com

The synthesis of these compounds typically involves multi-step sequences where the heterocyclic component is constructed first and then coupled with the appropriate benzoyl isocyanate or aniline counterpart. nyxxb.cnmdpi.com

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing synthetic pathways is crucial for improving yield, reducing costs, and ensuring the scalability of producing this compound and its derivatives. The process involves a systematic investigation of various reaction parameters to find the conditions that provide the best outcome. whiterose.ac.uk

Key parameters that are typically optimized include:

Temperature: The reaction temperature can significantly affect reaction rates and the formation of byproducts. For the synthesis of urea derivatives via isocyanate intermediates, temperatures are often controlled, for example, between 0°C and room temperature, to ensure selectivity and stability. epo.org

Solvents: The choice of solvent is critical as it affects the solubility of reactants and the reaction mechanism. Aprotic solvents are common for these syntheses.

Catalysts: The use of catalysts can enhance reaction efficiency.

Reaction Time: Optimizing the duration of the reaction ensures complete conversion without degrading the product. whiterose.ac.uk

Modern approaches like high-throughput experimentation (HTE) and machine learning are being employed to accelerate the optimization process. beilstein-journals.orgprinceton.edu HTE allows for the rapid screening of numerous reaction conditions in parallel, while machine learning algorithms can analyze large datasets to predict optimal conditions, thereby reducing the number of experiments required. beilstein-journals.orgprinceton.edu

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. plos.orgejcmpr.com In the context of synthesizing this compound and its analogs, this involves several key considerations:

Use of Safer Solvents: Traditional syntheses often use organic solvents that can be harmful to the environment. Green chemistry encourages the use of more benign alternatives, such as water, ethanol, or performing reactions in aqueous two-phase systems or even solvent-free conditions. acs.orgksu.edu.trresearchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Catalysis: The use of efficient catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and waste.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources, such as naturally occurring monoterpenoids, is another avenue of green chemistry research. researchgate.net

The development of benzoylphenylureas as environmentally friendly insecticides, which have low toxicity to non-target organisms, aligns with the goals of green chemistry. plos.orgresearchgate.net The innovation of the Sentricon™ system, which uses the benzoylphenylurea hexaflumuron, was recognized with a Presidential Green Chemistry Challenge Award. plos.org

Stereoselective Synthesis Approaches for Chiral Benzoylphenylurea Derivatives (Implied from SAR studies)

For benzoylphenylurea derivatives that can exist as stereoisomers, the biological activity often resides in a single enantiomer or diastereomer. Therefore, developing stereoselective synthetic methods to produce the desired isomer is of high importance. While specific examples for chiral this compound are not extensively detailed, the principles can be inferred from structure-activity relationship (SAR) studies and work on analogous chiral compounds. nih.gov

Research on chiral thiourea derivatives containing amino acid and α-aminophosphonate moieties has demonstrated that stereochemistry plays a crucial role in their biological activity. nih.gov For example, derivatives incorporating L-proline showed superior anti-cancer activity compared to those with achiral glycine, highlighting the importance of a specific stereochemical configuration for biological interaction. nih.gov

The strategies for stereoselective synthesis generally fall into two categories:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the target molecule.

Asymmetric Catalysis: Employing chiral catalysts to guide the reaction towards the formation of a specific stereoisomer.

Given the established importance of stereochemistry in related bioactive molecules, it is implied that the development of stereoselective syntheses for chiral benzoylphenylurea derivatives would be a critical step in optimizing their therapeutic or agrochemical potential. soton.ac.uk

Purification Methodologies and Techniques for this compound and its Analogs

The purification of this compound and its analogs is a critical step to ensure the removal of unreacted starting materials, reagents, and byproducts, yielding a compound of sufficient purity for analysis and biological testing. The choice of purification method depends on the scale of the synthesis, the physical properties of the compound (e.g., solid or liquid), and the nature of the impurities.

Commonly employed purification techniques include:

Recrystallization: This is the most common method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. epo.org A compound supplied by a factory was purified by three rounds of recrystallization from anhydrous ethanol to achieve high purity. acs.org Mixtures such as ethanol/dichloromethane are also used. curresweb.com

Column Chromatography: This technique is widely used for separating components of a mixture based on their differential adsorption to a stationary phase. Silica (B1680970) gel flash column chromatography is frequently used to purify reaction products, separating the target compound from byproducts and unreacted starting materials. acs.orgepo.org

Solid-Phase Extraction (SPE): SPE is a preparative technique often used for sample cleanup prior to analysis, particularly for isolating benzoylphenylurea insecticides from complex matrices like crops. researchgate.netoup.com Cartridges containing a solid adsorbent, such as aminopropyl-bonded silica, are used to retain the target compounds while allowing interfering substances to pass through. researchgate.netpsu.eduoup.com

High-Performance Liquid Chromatography (HPLC): While primarily an analytical technique, HPLC can be used on a preparative scale to achieve high levels of purity. Reversed-phase HPLC with an acetonitrile-water mobile phase is a standard method for the separation and analysis of benzoylphenylurea derivatives. researchgate.netnih.gov

Table 3: Summary of Purification Techniques for this compound and Analogs

| Technique | Description | Typical Application | Reference |

|---|---|---|---|

| Recrystallization | Purification of solids based on differential solubility in a specific solvent at different temperatures. | Bulk purification of the final solid product after synthesis. | curresweb.comepo.orgacs.org |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase (e.g., silica gel). | Purification of reaction mixtures, isolation of specific isomers. | acs.orgepo.org |

| Solid-Phase Extraction (SPE) | Sample cleanup where compounds are separated based on their affinity for a solid sorbent. | Extraction and pre-concentration of BPU residues from environmental or food samples. | researchgate.netoup.comoup.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a mobile and stationary phase. | Final high-purity separation for analytical standards or small-scale preparative work. | researchgate.netnih.gov |

Mechanistic Investigations of Benzoylphenylurea Action

Chitin (B13524) Synthesis Inhibition (CSI) Mechanisms in Arthropods

(4-Benzoylphenyl)urea and its derivatives, collectively known as benzoylphenylureas (BPUs), are renowned for their potent insecticidal activity, which stems from their ability to inhibit chitin synthesis. nih.govbohrium.com This inhibition disrupts the normal growth and development of arthropods, particularly during molting. The following subsections delve into the specific mechanisms that contribute to this overarching effect.

Interference with N-Acetylglucosamine Incorporation into Chitin

The biosynthesis of chitin is a multi-step process that involves the polymerization of N-acetylglucosamine (GlcNAc) monomers. nih.govmdpi.com Research has shown that BPUs interfere with this crucial step. While the precise biochemical pathway of this interference has been a subject of investigation, a key finding is that these compounds prevent the incorporation of N-acetylglucosamine into the growing chitin chain. researchgate.net Studies using intracellular vesicle preparations from the cuticle of newly molted insects have demonstrated that BPUs, such as diflubenzuron (B1670561), indeed inhibit the process of N-acetylglucosamine incorporation into insect chitin. researchgate.net This disruption is not due to a direct inhibition of the chitin synthase enzyme in a cell-free system, suggesting a more complex mechanism of action likely involving the transport or availability of the GlcNAc substrate within the cellular environment where chitin synthesis occurs. researchgate.net

Disruption of Cuticle Formation and Molting Processes

The insect cuticle is a complex, layered structure primarily composed of chitin microfibrils embedded in a proteinaceous matrix. nih.gov The proper formation of this exoskeleton is critical for survival, providing physical protection and support. The process of molting, or ecdysis, allows for growth and is tightly regulated. edu.krd Benzoylphenylureas disrupt this process by compromising the integrity of the newly forming cuticle. cabidigitallibrary.org

Exposure to BPUs leads to a range of observable and detrimental effects on arthropod larvae, including:

Cuticle Malformation: The newly synthesized cuticle is often improperly formed, lacking its characteristic lamellar structure. nih.gov

Abortive Molting: Larvae are often unable to successfully shed their old exoskeleton, a condition known as abortive molting. nih.gov

Immobilization and Mortality: The malformed cuticle cannot provide adequate support for the insect's musculature, leading to immobilization and eventual death. nih.gov

Ultrastructural studies of insects exposed to BPUs reveal significant disorganization in the cuticle layers. The endocuticle, which is rich in chitin, shows a conspicuous absence of the typical lamellae, indicating a failure in the formation of chitin microfibrils. researchgate.net In place of the organized microfibrils, amorphous and vacuolated areas containing what is presumed to be proteinaceous material are observed. researchgate.net

| Observed Effect | Description | Reference Insect |

|---|---|---|

| Inability to Complete Molt | Larvae initiate the molting process but are unable to fully shed the old cuticle, leading to mortality. | Aedes aegypti |

| Cuticle Fragmentation | The newly formed cuticle is weak and prone to breaking during ecdysis. | Aedes aegypti |

| Body Deformation | Improper cuticle formation leads to deformed body segments and appendages. | Aedes aegypti |

| Reduced Mobility | The malformed cuticle impairs muscle attachment and movement. | Leptopharsa gibbicarina |

Modulation of Sulfonylurea Receptor (SUR) Activity in Insects

The sulfonylurea receptor (SUR) is a member of the ATP-binding cassette (ABC) transporter family. researchgate.net For a considerable time, the insect SUR was hypothesized to be a primary target of benzoylphenylureas. researchgate.net This hypothesis was based on the fact that sulfonylureas, a class of drugs used to treat diabetes in humans, also target SUR proteins. nih.gov In insects, it was proposed that BPUs bind to SUR, which in turn disrupts the transport of vesicles containing chitin precursors to the site of synthesis. researchgate.net This would lead to a localized depletion of the building blocks needed for proper chitin polymerization. Some studies have shown that BPUs can cause the depolarization of cuticular vesicles by inhibiting a K+ channel associated with SUR, which interferes with chitin biosynthesis. researchgate.net

However, the role of SUR as the primary target for BPU-induced chitin synthesis inhibition has become a point of controversy. pnas.org More recent genetic studies in Drosophila melanogaster have demonstrated that the SUR protein is dispensable for both cuticle formation and chitin biosynthesis. pnas.orgpnas.org This suggests that while BPUs may interact with SUR, this interaction is not the essential mechanism leading to the inhibition of chitin synthesis. The current consensus is leaning towards a direct interaction with chitin synthase as the primary mode of action. pnas.orgpnas.org

Effects on Peritrophic Matrix Formation

The peritrophic matrix (PM) is a non-cellular sheath composed of chitin and proteins that lines the midgut of most insects. scienceopen.com It plays a crucial role in digestion and protects the midgut epithelium from abrasive food particles and pathogens. Given that the PM contains chitin, it is a potential target for chitin synthesis inhibitors like benzoylphenylureas.

Studies have shown that oral administration of BPUs, such as diflubenzuron, can affect the PM. nih.gov In larvae of the red flour beetle, Tribolium castaneum, treatment with diflubenzuron resulted in a partial reduction of the chitin content in the PM and an increase in its permeability. nih.gov Similar effects on PM permeability were observed in the yellow fever mosquito, Aedes aegypti. nih.gov However, even at high concentrations, the effect on the PM was not the primary cause of mortality. The insects typically succumbed during the metamorphic molt due to the disruption of cuticle formation, rather than from nutritional deficiencies caused by a compromised PM. nih.gov This indicates that while BPUs do have an effect on the peritrophic matrix, their lethal action is predominantly due to their impact on the exoskeleton. nih.gov

Influence on Cuticular Protein Expression and Assembly

The insect cuticle is a composite material where chitin microfibrils are embedded in a matrix of cuticular proteins (CPs). The proper assembly of this matrix is essential for the cuticle's structural and functional properties. Benzoylphenylureas have been shown to not only affect chitin synthesis but also to have a secondary impact on cuticular proteins. researchgate.net

Research indicates that BPUs can alter the expression of genes encoding cuticular proteins. acs.orgmdpi.com Furthermore, the disruption of the chitin fibril network has a profound effect on the organization of the proteinaceous matrix. researchgate.net In the absence of a properly formed chitin scaffold, the cuticular proteins cannot assemble correctly, leading to a disorganized and dysfunctional cuticle. researchgate.net Ultrastructural studies have revealed amorphous, protein-like material in the regions where organized chitin lamellae should be present, suggesting that the proteins are synthesized but fail to integrate into a coherent structure. researchgate.net This highlights the codependence of chitin and cuticular proteins in the formation of a functional exoskeleton.

| Mechanism | Key Findings |

|---|---|

| Interference with N-Acetylglucosamine Incorporation | BPUs prevent the incorporation of N-acetylglucosamine into the growing chitin polymer chain. |

| Disruption of Cuticle Formation and Molting | Leads to malformed cuticles, abortive molting, and ultimately, insect mortality. |

| Role of Chitin Synthase (CHS) Inhibition | Evidence points to a direct interaction with a non-catalytic site on CHS1, rather than direct inhibition of the enzyme's active site. |

| Modulation of Sulfonylurea Receptor (SUR) Activity | Initially thought to be a primary target, but its role is now considered controversial and likely not essential for the primary insecticidal effect. |

| Effects on Peritrophic Matrix Formation | BPUs can reduce chitin content and increase permeability of the peritrophic matrix, but this is not the primary cause of lethality. |

| Influence on Cuticular Protein Expression and Assembly | BPUs can alter the expression of cuticular protein genes, and the lack of a proper chitin scaffold disrupts the assembly of the protein matrix. |

Mechanistic Studies Beyond Chitin Synthesis

Tubulin Polymerization Inhibition Research

Emerging evidence suggests that certain benzoylphenylurea (B10832687) derivatives can interfere with the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division, structure, and intracellular transport. This inhibition of microtubule formation presents a distinct mechanism of action from the disruption of chitin synthesis.

Studies on novel benzoylphenylurea derivatives have indicated that they can act as spindle poisons, a characteristic of compounds that interfere with microtubule dynamics. For instance, the derivative HO-221 has been shown to inhibit microtubule assembly. nih.gov While direct binding studies on this compound to the colchicine (B1669291) site on tubulin are not extensively documented in the reviewed literature, research on structurally related compounds provides insights into this potential interaction.

A series of 2-aryl-4-benzoyl-imidazoles (ABI), which share the benzoylphenyl moiety, have been shown to competitively bind to the colchicine binding site on the α/β tubulin dimer. nih.gov This competitive inhibition suggests that the benzoylphenyl structure may play a role in the interaction with this specific site on tubulin. The binding affinity of one of the most active ABI compounds, 5cb, was determined to have a binding affinity of 3.4 ± 1.5 μM. nih.gov For comparison, colchicine itself bound to tubulin with an IC50 value of 1.8 ± 0.5 μM under the same conditions. nih.gov These findings suggest that the benzoylphenyl scaffold can be a key pharmacophore for targeting the colchicine binding site.

| Compound | Binding Affinity (μM) | Reference |

|---|---|---|

| ABI Compound 5cb | 3.4 ± 1.5 | nih.gov |

| Colchicine (IC50) | 1.8 ± 0.5 | nih.gov |

The inhibition of tubulin polymerization by benzoylphenylurea derivatives directly impacts microtubule dynamics. The novel benzoylphenylurea derivative, HO-221, has been demonstrated to act as a spindle poison both in vitro and in vivo. nih.gov This activity is characterized by a significant accumulation of cells in the metaphase of mitosis, a hallmark of disrupted microtubule function. nih.gov In vitro studies using purified calf brain tubulin confirmed that HO-221 directly inhibits microtubule assembly. nih.gov This interference with the normal dynamic instability of microtubules leads to mitotic arrest and can induce apoptosis in proliferating cells. The cytotoxic effects of HO-221 were observed to be comparable to other known spindle poisons across various cell lines, including Chinese hamster lung (CHL) cells, mouse leukemia L1210 cells, and human promyelocytic leukemia HL-60 cells. nih.gov

DNA Polymerase Alpha Activity Inhibition Studies (in vitro)

Currently, there is a lack of specific in vitro studies in the reviewed scientific literature that investigate the direct inhibitory effects of this compound on DNA polymerase alpha activity. While research exists on various inhibitors of DNA polymerase alpha, this specific compound has not been a primary focus in the available studies.

Influence on Cellular Signaling Pathways Related to Growth and Development (General)

The influence of this compound on specific cellular signaling pathways that govern growth and development is an area that requires more targeted research. However, the broader class of benzoylphenylureas has been noted to have effects that extend beyond simple chitin synthesis inhibition, suggesting potential interactions with cellular signaling. For example, some benzoylphenylureas are known to cause degeneration in the follicular epithelial cells of ovaries and reduce vitellogenin deposits in insects, which points to an interference with developmental and reproductive signaling pathways. nih.gov

While direct evidence linking this compound to key growth and development pathways like the MAPK/ERK or PI3K/Akt pathways is not yet established, the disruption of fundamental cellular processes such as microtubule dynamics can have downstream consequences on these signaling cascades. Microtubules serve as crucial tracks for intracellular transport and as signaling scaffolds, and their perturbation can indirectly affect pathways that rely on the proper functioning of the cytoskeleton for signal transduction. Further research is necessary to elucidate the specific effects of this compound on these and other critical cellular signaling networks.

Structure Activity Relationship Sar Studies of 4 Benzoylphenyl Urea Derivatives

Quantitative Structure-Activity Relationships (QSAR) in Insecticidal Research

Benzoylphenylureas (BPUs) function as potent insect growth regulators by inhibiting chitin (B13524) synthesis, a process vital for the insect exoskeleton but absent in vertebrates, affording them a high degree of selectivity. researchgate.netresearchgate.net QSAR studies have been instrumental in elucidating the structural features that govern their insecticidal potency.

The biological activity of (4-Benzoylphenyl)urea derivatives is highly sensitive to the nature and position of substituents on both the benzoyl (A ring) and phenyl/aniline (B41778) (B ring) moieties.

On the B ring (the aniline moiety), the introduction of electron-withdrawing groups at the 4-position generally enhances insecticidal effects. Conversely, bulky substituents at the 2 and 6 positions of this ring tend to be detrimental to larvicidal activity. researchgate.net The substitution pattern on the aniline ring is a key determinant of potency. For instance, the introduction of fluorinated substituents has been shown to significantly increase insecticidal activity against various pests. researchgate.net Derivatives containing a heptafluoroisopropyl (B10858302) group have demonstrated excellent efficacy, with some compounds showing activity comparable to commercial insecticides like diflubenzuron (B1670561) and novaluron. researchgate.net

Furthermore, replacing the aniline moiety with other aromatic heterocycles has been explored, though this often results in maintained or reduced insecticidal activity. researchgate.net The incorporation of novel chemical groups, such as oxime ethers, isoxazolines, and isoxazoles, into the BPU structure has also yielded compounds with excellent larvicidal activities against pests like the oriental armyworm and mosquitoes. researchgate.net

Below is a data table summarizing the impact of various substituents on the insecticidal activity of this compound derivatives.

| Ring | Position(s) | Substituent Type | Impact on Insecticidal Activity | Reference |

| Aniline (B Ring) | 4 | Electron-withdrawing | Helpful | researchgate.net |

| Aniline (B Ring) | 2, 6 | Bulky groups | Adverse | researchgate.net |

| General | Any | Fluorinated groups (e.g., -CH₂CF₃) | Significant Increase | researchgate.net |

| General | Any | Heptafluoroisopropyl | Excellent | researchgate.net |

| General | Any | Oxime ether, Isoxazoline, Isoxazole | Excellent | researchgate.net |

The hydrophobicity of a molecule, often quantified by its octanol-water partition coefficient (logP), is a critical parameter influencing its ability to traverse biological membranes and reach its target site. QSAR studies on various pesticides have shown a complex, often bilinear, relationship between hydrophobicity and biological permeability. For compounds with low to moderate hydrophobicity, permeability tends to increase with logP. However, for highly hydrophobic compounds, permeability may be lower than predicted. This deviation can be attributed to factors such as retention within the membrane and the barrier presented by the unstirred water layer adjacent to the membrane. A bilinear QSAR model can effectively describe the permeability of both hydrophilic and hydrophobic compounds, which is crucial for predicting the bioavailability of benzoylphenylurea (B10832687) insecticides.

Metabolic susceptibility is another key factor modulating the in vivo activity of these compounds. Resistance to benzoylphenylureas in insect populations can arise from an enhanced capacity to metabolize and eliminate the insecticide. unimore.it This metabolic resistance often involves several families of detoxification enzymes, including cytochrome P450 monooxygenases, esterases, and glutathione (B108866) S-transferases. unimore.itnih.gov The specific chemical structure of a BPU derivative can influence its susceptibility to degradation by these enzymes. Therefore, designing derivatives that are less prone to metabolic breakdown is a critical strategy in overcoming insect resistance and maintaining the efficacy of these insecticides.

A significant advancement in the design of BPU insecticides has been the application of a bipartite model, originally conceptualized for sulfonylurea receptor binding. researchgate.netacs.org This model has been adapted to design novel BPU analogues with the aim of improving their interaction with the target site and enhancing their biological activity. researchgate.netacs.org

In this approach, the BPU scaffold is considered to have two key interacting regions. Researchers have designed and synthesized novel series of benzoylureas containing carbamate (B1207046) groups based on this bipartite model. researchgate.netacs.org Bioassays of these new analogues revealed that they possessed good to excellent larvicidal activities against a broad spectrum of insects, including the oriental armyworm, diamondback moth, and mosquitoes. researchgate.net The results demonstrated that BPU analogues designed with a bipartite model could achieve activity comparable to, and in some cases higher than, the parent compounds like diflubenzuron. researchgate.net This successful application of the bipartite model validates the design strategy and suggests that creating analogues that better fit this two-part interaction model can lead to the development of more potent insecticides. researchgate.net

SAR in Antineoplastic Research

The urea (B33335) scaffold is recognized as a privileged structure in medicinal chemistry, and this compound derivatives have been investigated for their potential as anticancer agents. nih.gov SAR studies in this area focus on identifying the structural features necessary for cytotoxic activity against tumor cells.

The anticancer activity of benzoylphenylurea derivatives is rooted in several key pharmacophoric features. The central urea moiety is critical, acting as a rigid scaffold that can form essential hydrogen bond interactions with biological targets. nih.gov Aromatic urea derivatives, including benzoylureas, have been shown to exhibit significant anticancer activity, with some acting as tubulin ligands that inhibit microtubule polymerization. nih.gov

The nature of the aryl rings and their substituents is also a major determinant of activity. Studies have synthesized and evaluated numerous novel benzoylphenylurea compounds, revealing that specific substitution patterns are required for high antitumor activity. For example, a series of N-(2-Nitrobenzoyl)-N'-[4-(2-pyrimidinyloxy)phenyl]ureas demonstrated the highest antitumor activity against P388 leukemia in vivo. researchgate.net This highlights the importance of the nitro group on the benzoyl ring and the pyrimidinyloxy group on the phenyl ring for potency. researchgate.net Many heterocyclic urea derivatives have also shown promise, acting as inhibitors of receptor tyrosine kinases (RTKs), Raf kinases, and other protein tyrosine kinases that are crucial to tumor growth and proliferation. nih.gov

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism and is a target for antidiabetic drugs. While the primary research on PPARγ agonists has focused on other chemical classes, such as the thiazolidinediones (e.g., rosiglitazone), the general structural requirements for PPARγ agonism provide a framework for evaluating other scaffolds.

A typical PPARγ agonist pharmacophore consists of three main components:

A polar head group: This is usually an acidic moiety, like a carboxylic acid or a thiazolidinedione ring, which interacts with key amino acid residues in the ligand-binding domain (LBD) of the receptor.

A central linker/hydrophobic core: This part of the molecule occupies a hydrophobic pocket within the LBD.

A hydrophobic tail: Often an aromatic ring system, which extends into another hydrophobic region of the LBD.

Studies on various classes of PPARγ agonists have confirmed that a hydrophobic nucleus is essential for activity, and a flexible linker of sufficient length (e.g., at least five carbon atoms) is often required to properly orient the molecule within the binding site. While this compound derivatives are not a classical example of PPARγ agonists, their structure, containing two aromatic rings (potential hydrophobic components) and a central urea linker, could theoretically be adapted to fit the PPARγ pharmacophore model. However, significant modification, likely including the addition of a requisite polar head group, would be necessary to confer potent PPARγ agonism.

SAR in Central Nervous System Activity Investigations

Investigations into the structure-activity relationships (SAR) of this compound derivatives have highlighted key features that govern their CNS depressant activity. The core structure, consisting of a benzoyl group attached to a phenylurea moiety, provides a versatile template for chemical modification.

Research on a series of N'-phenyl-N-benzoylurea compounds has indicated that their CNS depressant effects are closely linked to their lipophilicity. Structural modifications that increase the lipophilic character of the molecule tend to enhance its ability to penetrate biological membranes, leading to greater bioactivity within the central nervous system wisdomlib.org.

Studies on substituted phenyl urea diamides have further elucidated the importance of the substitution pattern on the phenyl ring for CNS depression. It has been observed that derivatives with substitutions at the 4-position of the phenyl ring exhibit greater activity compared to those with substitutions at the 2-position. This difference is attributed to reduced steric hindrance in the para-substituted compounds, allowing for more effective interaction with their biological targets itmedicalteam.pl. The CNS depressant action of these urea derivatives is believed to be mediated through the blockade of the GABA receptor itmedicalteam.pl.

The general findings from these SAR studies are summarized in the table below, illustrating the impact of structural modifications on CNS depressant activity.

| Modification | Position of Substitution on Phenyl Ring | Observed CNS Depressant Activity | Rationale |

| Increased Lipophilicity | General | Enhanced | Improved membrane penetration wisdomlib.org |

| Substitution | 4-position (para) | More Active | Reduced steric hindrance, facilitating better receptor interaction itmedicalteam.pl |

| Substitution | 2-position (ortho) | Less Active | Steric hindrance impeding receptor binding itmedicalteam.pl |

These findings underscore the critical role of both the electronic and steric properties of substituents on the phenyl ring in modulating the CNS activity of this compound derivatives.

Computational Chemistry Approaches to SAR Analysis

Computational chemistry has emerged as an indispensable tool for rationalizing the observed SAR and for guiding the design of new this compound derivatives with potentially enhanced CNS activity. These in silico methods provide a molecular-level understanding of the structural and electronic properties of the compounds and their interactions with biological targets.

Quantum-mechanical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the intrinsic properties of molecules. For this compound derivatives, these studies offer deep insights into their electronic structure, which is fundamental to their reactivity and intermolecular interactions.

DFT calculations allow for the determination of key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of a molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. The analysis of these frontier molecular orbitals helps in understanding the electron-donating and accepting capabilities of different parts of the molecule.

Another powerful tool derived from quantum-mechanical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution around a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound derivatives, MEP analysis can pinpoint the sites most likely to be involved in electrostatic interactions, such as hydrogen bonding with receptor residues. The negative potential regions, typically around the carbonyl and urea oxygen atoms, are indicative of hydrogen bond acceptor sites, while the N-H protons represent hydrogen bond donor sites.

The table below summarizes key electronic properties of a hypothetical series of this compound derivatives that could be obtained from quantum-mechanical calculations.

| Derivative | Substituent (R) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Molecular Electrostatic Potential (Negative Region) |

| 1 | H | -6.5 | -1.2 | 5.3 | Carbonyl and Urea Oxygens |

| 2 | 4-Cl | -6.7 | -1.5 | 5.2 | Carbonyl and Urea Oxygens |

| 3 | 4-OCH3 | -6.2 | -1.0 | 5.2 | Carbonyl and Urea Oxygens |

| 4 | 4-NO2 | -7.1 | -2.0 | 5.1 | Carbonyl, Urea, and Nitro Oxygens |

These theoretical calculations provide a rational basis for understanding how different substituents can modulate the electronic properties and, consequently, the biological activity of this compound derivatives.

To understand how this compound derivatives interact with their biological targets at a molecular level, computational techniques such as molecular docking and molecular dynamics (MD) simulations are employed. These methods are particularly valuable for elucidating the binding modes of ligands within the active site of a receptor.

Given that the CNS depressant activity of some urea derivatives is linked to the GABA receptor, molecular docking studies are often performed to predict the binding orientation of this compound analogs within the benzodiazepine (B76468) binding site of the GABAA receptor. These studies can reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, the urea moiety can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the binding pocket. The benzoyl and phenyl rings can engage in hydrophobic and π-stacking interactions.

Following molecular docking, molecular dynamics simulations can be used to assess the stability of the predicted binding pose and to explore the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the receptor, as well as the presence of solvent molecules. These simulations can help to refine the binding mode and provide insights into the conformational changes that may occur upon ligand binding.

The table below outlines the typical interactions that might be observed in a molecular docking study of this compound derivatives with the benzodiazepine binding site of the GABAA receptor.

| Derivative | Substituent (R) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| 1 | H | -8.5 | Thr, His, Tyr | Hydrogen bonding, π-π stacking |

| 2 | 4-Cl | -9.0 | Thr, His, Tyr, Phe | Hydrogen bonding, π-π stacking, halogen bonding |

| 3 | 4-OCH3 | -8.7 | Thr, His, Tyr, Ser | Hydrogen bonding, π-π stacking |

| 4 | 4-NO2 | -9.2 | Thr, His, Tyr, Arg | Hydrogen bonding, π-π stacking, electrostatic interactions |

Through the integration of quantum-mechanical calculations, molecular docking, and molecular dynamics simulations, a comprehensive understanding of the structure-activity relationships of this compound derivatives can be achieved, paving the way for the rational design of new and more effective CNS-active compounds.

Analytical and Characterization Approaches in Benzoylphenylurea Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for confirming the structural integrity of (4-Benzoylphenyl)urea. These methods probe the interactions of the molecule with electromagnetic radiation, revealing distinct features of its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of this compound). By analyzing the chemical shifts (δ), multiplicities, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, a complete structural assignment can be made.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the urea (B33335) group and the two phenyl rings. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the ring currents. Protons on the phenyl ring adjacent to the electron-withdrawing benzoyl group will resonate at a slightly different chemical shift compared to those on the phenyl ring attached to the urea nitrogen. The N-H protons of the urea moiety are expected to appear as broad signals, with chemical shifts that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum will feature signals for the carbonyl carbons (both the urea and the ketone), which are typically found in the most downfield region (160-200 ppm). The aromatic carbons will resonate in the approximate range of 110-150 ppm. The specific chemical shifts are influenced by the substituents on each ring.

Interactive Data Table: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

| ¹H | 7.40 - 7.90 | Aromatic protons (m, 9H) |

| ¹H | 8.50 - 9.00 | Urea N-H proton (s, br, 1H) |

| ¹H | 5.80 - 6.20 | Urea -NH₂ protons (s, br, 2H) |

| ¹³C | ~195 | Ketone Carbonyl (C=O) |

| ¹³C | ~155 | Urea Carbonyl (C=O) |

| ¹³C | 118 - 142 | Aromatic Carbons |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum shows absorption bands at characteristic frequencies for specific bonds. Key expected absorptions include the N-H stretching of the urea group, the C=O stretching of both the urea and ketone carbonyls, and vibrations associated with the aromatic rings. The two carbonyl groups are expected to have distinct stretching frequencies.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H Stretch | Urea (-NH₂) |

| 3200 - 3100 | N-H Stretch | Urea (-NH-) |

| 1680 - 1660 | C=O Stretch | Ketone |

| 1660 - 1640 | C=O Stretch (Amide I) | Urea |

| 1620 - 1580 | N-H Bend (Amide II) | Urea |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

| 1460 - 1440 | C-N Stretch | Urea |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated systems, such as the benzoyl and phenyl groups in this compound, leads to strong absorption in the ultraviolet region. The spectrum is expected to show a maximum absorption wavelength (λmax) characteristic of the benzophenone-like chromophore, typically arising from π → π* transitions within the conjugated aromatic system. Studies on related benzoylphenylurea (B10832687) compounds have utilized UV detection around 260 nm, suggesting a significant absorption in this region researchgate.net.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. It involves ionizing the molecule and then separating and detecting the resulting ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, allowing for the determination of the elemental formula of this compound. For the molecular formula C₁₄H₁₂N₂O₂, the calculated monoisotopic mass is 240.0899 Da nih.gov. HRMS can confirm this mass with high precision (typically within 5 ppm), which is a definitive method for formula confirmation. The protonated molecule, [M+H]⁺, would be expected at m/z 241.0972.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry, particularly for polar molecules like ureas. In positive ion mode ESI-MS, this compound is expected to be readily detected as the protonated molecular ion [M+H]⁺ at an m/z of approximately 241. Tandem mass spectrometry (MS/MS) of this ion can provide structural information through characteristic fragmentation patterns. A common fragmentation pathway for substituted ureas involves the cleavage of the C-N bond of the urea group, which can help in structural confirmation nih.gov.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Information Provided |

| HRMS | [M]⁺ | 240.0899 | Exact mass and elemental formula confirmation |

| HRMS | [M+H]⁺ | 241.0972 | Exact mass of the protonated molecule |

| ESI-MS | [M+H]⁺ | 241.1 | Molecular weight confirmation |

Chromatographic Separation and Analysis

Chromatographic techniques are central to the analysis of benzoylphenylurea compounds, enabling their separation, identification, and quantification in various samples.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the predominant technique for the analysis of benzoylphenylurea insecticides. researchgate.netresearchgate.net Coupled with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, it allows for the simultaneous determination of multiple compounds in a single run. researchgate.netmdpi.com The DAD acquires absorbance spectra for each component, aiding in peak identification and purity assessment. researchgate.net

In the analysis of benzoylphenylureas, reversed-phase columns, such as C18, are commonly used for separation. researchgate.netphcog.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile or methanol and water, often with additives like formic acid to improve peak shape. phcog.comukm.my Detection is generally performed at a specific wavelength, for instance, 260 nm, where the benzoylphenylurea chromophore exhibits strong absorbance. researchgate.net This method has been successfully applied for the determination of benzoylurea (B1208200) residues in matrices like tomatoes, river water, and vegetables. researchgate.netresearchgate.net The sensitivity of the LC-DAD system allows for detection limits in the range of nanograms. researchgate.net

| Parameter | Typical Conditions for Benzoylphenylurea Analysis | Reference |

| Column | Reversed-phase C18 (e.g., 4.6 mm × 250 mm, 5 µm) | researchgate.netphcog.com |

| Mobile Phase | Gradient or isocratic elution with Methanol/Water or Acetonitrile/Water | researchgate.netmdpi.com |

| Detector | Diode Array Detector (DAD) / Photodiode Array (PDA) | researchgate.netmdpi.com |

| Detection Wavelength | ~260-280 nm | researchgate.netphcog.com |

| Injection Volume | 10-20 µL | phcog.com |

| Flow Rate | ~1.0 mL/min | phcog.com |

Thin Layer Chromatography (TLC) is a simple, cost-effective, and widely available chromatographic technique used for assessing the purity of compounds. researchgate.net It is a valuable tool for monitoring the progress of chemical reactions and for the preliminary screening of the number of components in a mixture. researchgate.netresearchgate.net The purity of a compound can be attested by the observation of a single spot on the TLC plate after development with an appropriate mobile phase. researchgate.net

For compounds like this compound, TLC is performed on plates coated with a stationary phase, typically silica (B1680970) gel. researchgate.net The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions (stationary phase, mobile phase, temperature) and can be used for identification purposes. researchgate.net Recent advancements have coupled TLC with other detection methods, enhancing its qualitative and semi-quantitative capabilities. researchgate.netiaea.org

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the isolation and preconcentration of analytes from complex matrices, such as environmental water or food samples, prior to chromatographic analysis. researchgate.netnih.gov This cleanup step is often necessary to remove interfering substances that could affect the accuracy and sensitivity of the final analysis. researchgate.net

For benzoylphenylurea insecticides, SPE methods commonly utilize C18 cartridges, where the nonpolar analytes are retained on the sorbent while more polar interferences are washed away. researchgate.net The retained benzoylphenylureas are then eluted with a small volume of an organic solvent. researchgate.net More recent innovations include the use of magnetic solid-phase extraction with novel sorbents like Fe3O4-hyperbranched polyester nanocomposites and dispersive micro-solid-phase extraction (d-μ-SPE). nih.govsci-hub.seresearchgate.net These methods offer advantages such as reduced solvent consumption and faster extraction times. sci-hub.se The choice of extraction solvent and sorbent is critical and is optimized based on the physicochemical properties of the target analytes. akjournals.com

| SPE Method | Sorbent Material | Application | Typical Recoveries |

| Conventional SPE | C18 | Preconcentration from river water | 73-110% researchgate.net |

| Magnetic SPE | Fe3O4-hyperbranched polyester | Extraction from tea samples | 90.7-98.4% nih.gov |

| Dispersive micro-SPE (d-μ-SPE) | Hyperbranched polyester composite | Extraction from water samples | 85.5-96.1% sci-hub.se |

Elemental Analysis Techniques

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. elementar.com For an organic substance like this compound, this typically involves quantifying the percentage of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S) and oxygen (O). nmrmbc.comthermofisher.com This information is crucial for confirming the empirical formula of a newly synthesized compound and verifying its purity. nmrmbc.com

The most common method for elemental analysis is combustion analysis. elementar.com In this process, a small, precisely weighed amount of the sample is combusted at high temperatures in a stream of oxygen. thermofisher.com This converts the elements into simple gaseous compounds (CO2, H2O, N2). These gases are then separated and quantified using detectors like a thermal conductivity detector (TCD). elementar.comnmrmbc.com The results are compared with the theoretical values calculated from the proposed chemical formula, and a close agreement provides strong evidence for the compound's identity and purity. nmrmbc.com

Bioassay Methodologies for Activity Evaluation (General)

Bioassays are essential for evaluating the biological activity of compounds like this compound. researchgate.net These assays are designed to measure the effect of a substance on a living organism or a biological system. nih.gov The purpose of these bioassays is often to rapidly screen for interesting biological activities, which can then be followed by more detailed studies. researchgate.net

For benzoylphenylureas, which are known for their insecticidal properties, bioassays typically involve exposing target insect species to the compound and observing the effects. nih.gov These effects can include mortality, inhibition of growth and development, discoloration, weight loss, or cessation of feeding. nih.gov Bioassays can be conducted on whole organisms (e.g., insect larvae), isolated organs, or cultured cells. researchgate.net The results from these assays, often expressed as mortality rates at specific concentrations, provide a measure of the compound's potency and spectrum of activity against different pests. nih.govresearchgate.net

Advanced Research Directions and Future Perspectives

Development of Next-Generation Benzoylphenylurea (B10832687) Analogs

The quest for more potent and selective insecticides has driven the development of new benzoylphenylurea analogs. A significant area of research involves the synthesis of novel derivatives with modified chemical structures to improve their biological activity and spectrum.

One promising approach has been the introduction of an oxime ether group into the benzoylphenylurea scaffold. acs.org This modification has led to the discovery of compounds with excellent larvicidal activities against various pests, with some analogs demonstrating significantly higher potency than existing commercial products like Flucycloxuron. acs.org For instance, certain novel benzoylphenylureas containing an oxime ether group have shown 5 to 10 times greater larvicidal activity against the oriental armyworm. acs.org

Another strategy involves the principle of linking active groups and the concept of bioisosterism. nih.gov Researchers have designed and synthesized new phenylurea derivatives that exhibit strong and broad-spectrum insecticidal activity. nih.gov By combining critical structural components, these new analogs have shown enhanced efficacy against pests such as Spodoptera exigua, Plutella xylostella, Helicoverpa armigera, and Pieris rapae. nih.gov Furthermore, the design of bipartite model BPU analogues, where para-substituents on the anilide ring act as functional groups, is being explored to enhance the interaction with the target site. acs.orgbenthamdirect.com The synthesis of N'-substituted thio or dithio derivatives of N-benzoyl-N'-phenylureas has also been shown to yield compounds with improved solubility and potent larvicidal activities. nih.gov

Table 1: Insecticidal Activity of Novel Phenylurea Derivatives against Third Instar Larvae

| Compound | S. exigua Mortality (%) | P. xylostella Mortality (%) | H. armigera Mortality (%) | P. rapae Mortality (%) |

| 3b | 95.2 | 88.5 | 81.2 | 85.7 |

| 3d | 92.1 | 90.3 | 78.9 | 82.4 |

| 3f | 90.5 | 85.7 | 83.3 | 80.1 |

| 4b | 88.9 | 92.6 | 80.5 | 88.2 |

| 4g | 85.7 | 89.1 | 85.1 | 86.5 |

| Tebufenozide | 75.4 | - | - | - |

| Chlorbenzuron | 70.2 | - | - | - |

| Metaflumizone | 65.8 | - | - | - |

Data sourced from insecticidal activity evaluations at a concentration of 10 mg/L. nih.gov

Integration of Benzoylphenylurea Research into Interdisciplinary Scientific Fields

The unique biological activity of benzoylphenylureas has prompted their investigation in fields beyond traditional agriculture. The integration of BPU research with other scientific disciplines is opening up new avenues for their application.

In the field of nanotechnology , researchers are developing nanoformulations of benzoylphenylureas to enhance their efficacy and environmental safety. researchgate.netmdpi.com Nano-capsules loaded with these compounds have demonstrated improved insecticidal activity and controlled-release properties, which can reduce the required dosage and minimize environmental runoff. researchgate.net

The structural motif of urea (B33335) derivatives is also being explored in medicinal chemistry for applications beyond insect control. For instance, benzoylphenylurea sulfur analogues have been synthesized and evaluated for their antitumor activity, with some compounds showing significant potency against cancer cell lines by inhibiting tubulin assembly. researchgate.net Furthermore, certain benzylethylenearyl urea derivatives have been investigated as potential onco-immunomodulating agents, demonstrating inhibitory effects on targets relevant to cancer therapy such as PD-L1 and VEGFR-2. mdpi.com These findings suggest that the benzoylphenylurea scaffold could be a valuable starting point for the design of new therapeutic agents.

Theoretical Predictions and Computational Modeling for Novel Compound Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design of new benzoylphenylurea analogs. ucsf.edu Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com

Both 2D-QSAR and 3D-QSAR studies help in identifying the key structural features and physicochemical properties that govern the insecticidal potency of benzoylphenylureas. mdpi.comnih.gov These models allow researchers to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery process. nih.govnih.gov For example, 3D-QSAR-based pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new molecules with enhanced efficacy. nih.gov Molecular docking studies are also utilized to simulate the interaction of benzoylphenylurea derivatives with their target proteins at the molecular level, providing insights into their binding modes and helping to design compounds with improved affinity. mdpi.com

Elucidating Unresolved Mechanistic Aspects

While it is well-established that benzoylphenylureas inhibit chitin (B13524) synthesis, the precise molecular mechanism of action remains an area of active investigation. nih.gov The exact target site of these insecticides has not been definitively identified, which presents a significant knowledge gap. benthamdirect.com

Recent research suggests that the sulfonylurea receptor (SUR) protein may be a target for benzoylphenylureas. nih.govnih.gov Some novel BPU candidates have been shown to bind to the SUR of insects with high affinity, suggesting a possible mechanism for their chitin synthesis inhibitory effect. nih.govnih.gov

Another critical area of study is the role of the enzyme chitin synthase 1 (CHS1) in the mode of action of and resistance to benzoylphenylureas. researchgate.net Mutations in the gene encoding CHS1 have been linked to resistance in various insect species, providing strong evidence that this enzyme is a key player in the insecticidal activity of BPUs. researchgate.net The use of advanced techniques like CRISPR/Cas9 gene editing is helping to clarify the molecular interactions between benzoylphenylureas and CHS1, which could resolve long-standing questions about their mechanism of action. researchgate.net

Strategies for Overcoming Research Challenges in Benzoylphenylurea Applications

The widespread use of benzoylphenylureas has led to several challenges, most notably the development of insecticide resistance in target pest populations. biorxiv.org A key strategy to combat resistance is the implementation of insecticide resistance management (IRM) programs. acs.orgcroplife.org.au These programs advocate for the rotational use of insecticides with different modes of action to reduce the selection pressure for resistance to any single chemical class. croplife.org.aucroplife.org.au Monitoring pest populations for resistance and adhering to recommended application rates are also crucial components of effective IRM. pesticidestewardship.org

Another significant challenge is the potential for non-target effects, particularly on aquatic invertebrates and crustaceans, due to the high toxicity of some benzoylphenylureas to these organisms. acs.org Research is focused on developing more environmentally benign formulations, such as nanoformulations, that offer targeted delivery and reduced environmental contamination. researchgate.netmdpi.com Additionally, the poor aqueous solubility of many BPUs limits the development of efficient and green formulations, a challenge that is being addressed through the synthesis of more soluble derivatives. nih.govresearchgate.net The development of propesticides, which are converted into the active form within the target organism, is another approach to improve selectivity and reduce non-target impacts. tandfonline.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Benzoylphenyl)urea derivatives, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves condensation between 4-benzoylaniline and isocyanate derivatives under anhydrous conditions. Key steps include:

- Using catalysts like DMAP or triethylamine to enhance reaction efficiency.

- Maintaining low temperatures (0–5°C) to control exothermic side reactions.

- Purification via column chromatography (ethyl acetate/hexane gradient) or recrystallization.

- Purity (>95%) is confirmed using HPLC and spectral characterization (IR for urea C=O stretch at ~1640 cm⁻¹; ¹H NMR for aryl proton integration) .

Q. What in vivo models are appropriate for evaluating the lipid-lowering effects of this compound derivatives?

- Methodological Answer : The Triton WR-1339-induced hyperlipidemic rat model is widely used:

- Induction : Intraperitoneal injection of Triton WR-1339 (400 mg/kg) to inhibit lipoprotein lipase, elevating serum triglycerides (TG) and cholesterol (TC) within 24 hours.

- Dosage : Test compounds (e.g., 50–100 mg/kg) administered orally post-induction.

- Parameters : Measure serum TC, TG, LDL-C, and HDL-C at 18–24 hours using enzymatic assays. Validate results against positive controls (e.g., fenofibrate) .

Q. What key parameters should be prioritized when assessing lipid-modifying activity in preclinical studies?

- Methodological Answer : Focus on:

- Efficacy : % reduction in TC and TG (e.g., compounds 3 and 5 reduced TC by 22–51% in Triton models ).

- Safety : Liver/kidney function markers (ALT, AST, creatinine).

- HDL-C modulation : A 4.5–51% increase in HDL-C indicates potential for reversing atherogenic profiles .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for enhanced potency?

- Methodological Answer : SAR strategies include:

- Substituent modification : Introducing electron-withdrawing groups (e.g., bromo in compound 3) enhances lipid-lowering efficacy by 30% compared to unsubstituted analogs.

- Heterocyclic integration : Replacing benzoyl with 2-pyridyl (e.g., compound 26n) increases cellular uptake and target binding affinity .

- Docking studies : Use molecular modeling (AutoDock Vina) to predict interactions with PPAR-α or HMG-CoA reductase.

Q. How should researchers address contradictions in reported biological activities across studies?

- Methodological Answer : Apply systematic validation:

Assay standardization : Replicate experiments under identical conditions (e.g., Triton WR-1339 dosage, rat strain).

Orthogonal assays : Confirm lipid-lowering effects via LDL receptor upregulation (qPCR) or in vitro hepatocyte models.

Meta-analysis : Compare datasets using statistical tools (e.g., R or Python) to identify outliers or confounding variables (e.g., diet, genetic background) .

Q. What strategies improve the metabolic stability of this compound derivatives in pharmacokinetic studies?

- Methodological Answer :

- Structural shielding : Introduce methyl groups at meta-positions to reduce cytochrome P450-mediated oxidation.

- Prodrug design : Mask polar groups (e.g., hydroxyl) with acetyl esters to enhance oral bioavailability.

- In vitro assays : Use liver microsomes to quantify half-life (t½) and identify metabolic hotspots via LC-MS/MS .

Q. How can researchers optimize in vitro assays to evaluate the antiproliferative activity of this compound analogs?

- Methodological Answer :

- Cell line selection : Use cancer lines with documented urea sensitivity (e.g., MCF-7 for breast cancer).